molecular formula C9H17ClO2 B098895 Octan-2-yl carbonochloridate CAS No. 15586-11-5

Octan-2-yl carbonochloridate

Cat. No.: B098895
CAS No.: 15586-11-5
M. Wt: 192.68 g/mol
InChI Key: RDQJDTOPBOAIKG-UHFFFAOYSA-N
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Description

Octan-2-yl carbonochloridate is an organic compound with the molecular formula C9H17ClO2. It is a derivative of octanol, where the hydroxyl group is replaced by a carbonochloridate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octan-2-yl carbonochloridate can be synthesized through the reaction of octan-2-ol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

C8H17OH+COCl2C9H17ClO2+HCl\text{C8H17OH} + \text{COCl2} \rightarrow \text{C9H17ClO2} + \text{HCl} C8H17OH+COCl2→C9H17ClO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to minimize the formation of by-products and to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octan-2-yl carbonochloridate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonochloridate group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form octan-2-ol and hydrochloric acid.

    Reduction: The compound can be reduced to octan-2-ol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as octan-2-yl amine, octan-2-yl ether, or octan-2-yl thioether are formed.

    Hydrolysis: Octan-2-ol and hydrochloric acid.

    Reduction: Octan-2-ol.

Scientific Research Applications

Octan-2-yl carbonochloridate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as the synthesis of esters and amides for biochemical studies.

    Medicine: It is involved in the preparation of drug candidates and active pharmaceutical ingredients.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of octan-2-yl carbonochloridate involves the formation of a reactive intermediate, which can undergo nucleophilic attack by various nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Octan-1-yl carbonochloridate
  • Hexan-2-yl carbonochloridate
  • Decan-2-yl carbonochloridate

Uniqueness

Octan-2-yl carbonochloridate is unique due to its specific carbon chain length and the position of the carbonochloridate group. This structural feature influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, this compound offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Properties

IUPAC Name

octan-2-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-3-4-5-6-7-8(2)12-9(10)11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQJDTOPBOAIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504016
Record name Octan-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15586-11-5
Record name Octan-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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